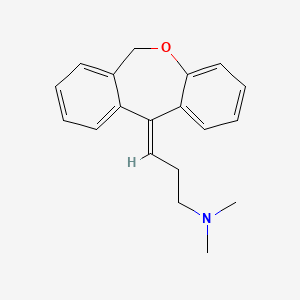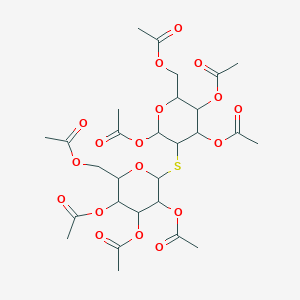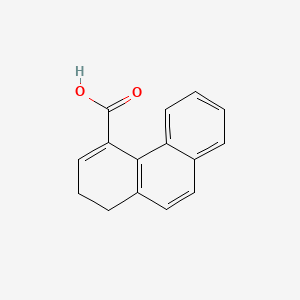
Manganese(III) acetate
概要
説明
Manganese(III) acetate is a chemical compound with the formula Mn(O₂CCH₃)₃. It is a brown solid that is soluble in acetic acid and water. This compound is primarily used as an oxidizing agent in organic synthesis. It is known for its ability to facilitate various chemical reactions, particularly those involving free radicals .
作用機序
Target of Action
Manganese(III) acetate primarily targets organic compounds , promoting their functionalization . It guides the synthesis of important and complex molecules, such as propellanes, quinolinones, 1,2-dioxalanes, and others . It also targets alkenes, which it can oxidize in the presence of acetic acid to form lactones .
Mode of Action
This compound acts as a one-electron oxidant . It interacts with its targets (e.g., alkenes) via the addition of acetic acid, leading to the formation of lactones . This process is thought to proceed via the formation of a •CH2CO2H radical intermediate , which then reacts with the alkene, followed by additional oxidation steps and finally ring closure .
Biochemical Pathways
This compound mediates oxidative free-radical reactions . It promotes carbon–carbon and carbon–oxygen bond-forming reactions, leading to the synthesis of various organic compounds . It also initiates carbon–phosphorus bond formation reactions, involving both phosphonyl and phosphinoyl radicals .
Pharmacokinetics
It’s worth noting that the compound is soluble in acetic acid and water , which could influence its bioavailability.
Result of Action
The action of this compound results in the synthesis of important and complex molecules . For instance, it can lead to the formation of propellanes, quinolinones, 1,2-dioxalanes; oxidation of indoles; lactonization of fullerene [C60], malonyl cyclopentanes, glycols; and hydroperoxidation of heterocycles .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in the absence of added acetic acid, the reaction is relatively slow and yields mainly saturated adducts . When acetic acid is added in low amounts and the reaction is performed at higher temperatures, much of the this compound goes into solution and oxidizes the primary ketone-adduct radical .
生化学分析
Biochemical Properties
Manganese(III) acetate plays a significant role in biochemical reactions, primarily due to its ability to act as an oxidizing agent. It interacts with various biomolecules, including enzymes and proteins, by facilitating one-electron oxidation processes. For instance, this compound can oxidize enolizable carbonyl compounds to form α-oxoalkyl or α,α’-dioxoalkyl radicals . These radicals can then participate in further biochemical reactions, such as the addition to carbon-carbon multiple bonds. The compound’s ability to generate radicals makes it a valuable tool in studying radical-mediated biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to generate radicals through one-electron oxidation processes. These radicals can interact with various biomolecules, leading to changes in their structure and function. For example, this compound can oxidize aldehydes to formylalkyl radicals, which can then participate in further reactions . The compound can also inhibit or activate enzymes by modifying their active sites through oxidation. These interactions can lead to changes in gene expression and cellular function, as the oxidized biomolecules may act as signaling molecules or transcription factors.
準備方法
Synthetic Routes and Reaction Conditions: Manganese(III) acetate can be synthesized through several methods:
Potassium Permanganate and Manganese(II) Acetate: The dihydrate form is prepared by combining potassium permanganate and manganese(II) acetate in acetic acid.
Electrochemical Method: Another method involves the electrochemical oxidation of manganese(II) acetate in acetic acid.
Industrial Production Methods: Industrial production typically follows the potassium permanganate and manganese(II) acetate method due to its efficiency and scalability .
化学反応の分析
Manganese(III) acetate is involved in various types of chemical reactions:
Oxidation Reactions: It acts as a one-electron oxidant and can oxidize alkenes via the addition of acetic acid to form lactones.
Substitution Reactions: It facilitates aromatic substitution and oxidative addition of enolizable compounds to unsaturated systems.
Cyclization Reactions: this compound is used in radical cyclizations, such as the free-radical cyclization of alkenes with active methylene compounds in the presence of oxygen to afford cyclic peroxides.
Common Reagents and Conditions:
Reagents: Potassium permanganate, manganese(II) acetate, acetic acid, acetic anhydride, and various enolizable compounds
Major Products:
Lactones: Formed from the oxidation of alkenes.
Cyclic Peroxides: Resulting from radical cyclizations.
Various Oxidized Products: Including oxidized alcohols, amino compounds, and carboxylic acids.
科学的研究の応用
Manganese(III) acetate has a wide range of applications in scientific research:
類似化合物との比較
Manganese(III) acetate is unique in its ability to act as a mild and selective oxidizing agent. Similar compounds include:
Chromium(III) acetate: Used in similar oxidation reactions but is less selective.
Iron(III) acetate: Also used as an oxidizing agent but has different reactivity and selectivity profiles.
Cobalt(III) acetate: Another oxidizing agent with distinct properties and applications.
This compound stands out due to its lower reactivity, which allows for higher selectivity in many reactions .
特性
IUPAC Name |
manganese(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSBSUVHXDIAEY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9MnO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70244030 | |
| Record name | Manganese(3+) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-02-2 | |
| Record name | Manganese(III) acetate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(3+) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)
![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)






![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)
![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)



![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)
